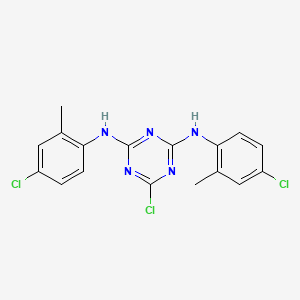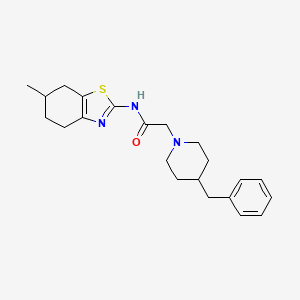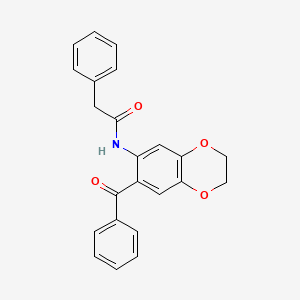![molecular formula C21H14F2N2OS B11185450 2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B11185450.png)
2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, as well as a sulfanyl group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the sulfanyl group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with 2-fluorobenzyl mercaptan under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in biochemical assays.
Medicine: Quinazolinone derivatives, including this compound, have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the sulfanyl group may participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives, such as:
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
These compounds share a similar quinazolinone core but differ in the substituents attached to the core. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of fluorine atoms and the sulfanyl group in this compound distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C21H14F2N2OS |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14F2N2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2 |
InChI Key |
PGHJIZKWOOYPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11185374.png)
![5-(2-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11185375.png)

![3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11185379.png)

![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11185394.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11185395.png)
![ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11185400.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11185412.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone](/img/structure/B11185414.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11185420.png)
![methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11185422.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11185440.png)

